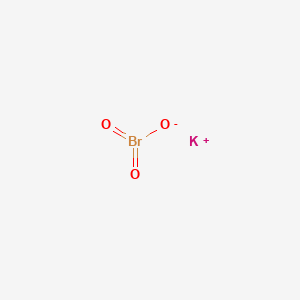

potassium;bromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCATYIAKPYKMPG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Br(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Overview on the Synthesis of Potassium Bromate from Potassium Hydroxide and Bromine

For research and informational purposes only. This document details the chemical principles and safety protocols for the synthesis of potassium bromate (B103136). It is intended for an audience of trained professionals. Due to the hazardous nature of the materials and the product, this synthesis should only be attempted by qualified researchers in a controlled laboratory setting with appropriate safety equipment.

Introduction

Potassium bromate (KBrO₃) is a strong oxidizing agent that presents as a white, crystalline powder.[1][2][3] Historically, it has been utilized as a maturing agent for flour in the baking industry and as a primary standard and brominating agent in analytical chemistry.[4] However, due to its classification as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), its use in food products has been banned in numerous countries, including the European Union, Canada, Brazil, China, and India.[5][6] In the United States, the Food and Drug Administration (FDA) permits its use within specified limits, though it has encouraged bakers to voluntarily discontinue its use.[4][5][6]

This guide provides a detailed overview of the chemical synthesis of potassium bromate from the reaction of bromine with a hot, aqueous solution of potassium hydroxide (B78521). It covers the reaction mechanism, stoichiometry, general laboratory procedures, and critical safety considerations.

Chemical Principles

The synthesis of potassium bromate from potassium hydroxide and bromine is a classic example of a disproportionation reaction. In this type of redox reaction, a single element is simultaneously oxidized and reduced.

The overall balanced chemical equation for the reaction is:

3Br₂ + 6KOH → KBrO₃ + 5KBr + 3H₂O [7]

This reaction proceeds in two primary stages when bromine is introduced to a hot solution of potassium hydroxide:[8]

-

Formation of Potassium Hypobromite (B1234621): Initially, bromine reacts with potassium hydroxide to form the unstable intermediate, potassium hypobromite (KBrO).[8][9] Br₂ + 2KOH → KBrO + KBr + H₂O [9]

-

Disproportionation: The unstable potassium hypobromite then rapidly disproportionates into potassium bromate and potassium bromide.[8] 3KBrO → KBrO₃ + 2KBr

In this disproportionation, the bromine in the hypobromite ion (BrO⁻), with an oxidation state of +1, is both oxidized to bromate (BrO₃⁻), where bromine has an oxidation state of +5, and reduced back to bromide (Br⁻), with an oxidation state of -1.

Physicochemical Properties

A summary of the key physical and chemical properties of potassium bromate is presented below for reference.

| Property | Value |

| Chemical Formula | KBrO₃[3][10] |

| Molar Mass | 167.00 g/mol [1][10] |

| Appearance | White crystalline powder or granules[1][5] |

| Density | 3.27 g/cm³[1][3] |

| Melting Point | 350 °C (662 °F)[1][3] |

| Boiling Point | Decomposes at 370 °C (698 °F)[1][2] |

| Solubility in Water | 3.1 g/100 mL at 0°C7.5 g/100 mL at 25°C49.8 g/100 mL at 100°C[1][11] |

| Solubility in other solvents | Slightly soluble in alcohol, insoluble in acetone.[3][10] |

General Experimental Protocol

This section outlines a generalized methodology for the synthesis of potassium bromate. Specific quantities should be calculated based on the desired yield and scale of the reaction, adhering to stoichiometric principles.

Materials and Equipment:

-

Reactants: Liquid Bromine (Br₂), Potassium Hydroxide (KOH) pellets or flakes, Distilled water.

-

Apparatus: Beaker, separatory or addition funnel, magnetic stirrer and stir bar, heating mantle or hot plate, ice bath, Büchner funnel, vacuum flask, filter paper, recrystallization dish, standard laboratory glassware.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile rubber recommended), safety goggles, face shield, flame-retardant lab coat, respirator with appropriate cartridges for bromine vapor.[12][13]

Methodology:

-

Preparation of KOH Solution: A concentrated solution of potassium hydroxide is prepared by dissolving it in a minimal amount of distilled water in a beaker. This process is highly exothermic and should be performed with caution, allowing the solution to cool.[14]

-

Reaction Setup: The beaker containing the cooled KOH solution is placed on a magnetic stirrer, and a stir bar is added. An addition funnel containing the measured quantity of liquid bromine is securely mounted above the beaker.[14] The entire setup should be placed within a fume hood.

-

Addition of Bromine: Liquid bromine is added dropwise from the addition funnel into the stirring KOH solution.[14] The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.[14]

-

Formation of Precipitate: As bromine is added, the solution will change color, and potassium bromate will begin to precipitate due to its lower solubility compared to the potassium bromide byproduct.[14][15] The addition continues until the solution maintains a slight reddish-orange tint, indicating a slight excess of bromine and the completion of the reaction.[14]

-

Isolation of Crude Product: The mixture is cooled in an ice bath to maximize the precipitation of potassium bromate.[8] The crude product is then isolated by vacuum filtration using a Büchner funnel.[14] The collected solid is the crude potassium bromate.

-

Purification by Recrystallization: The crude potassium bromate is purified by recrystallization. It is dissolved in a minimum amount of hot distilled water (approximately four times its weight). The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals. Cooling in an ice bath completes the crystallization process. The purified crystals are collected again by vacuum filtration.

-

Drying: The final product is dried in a desiccator or a low-temperature oven to remove any residual moisture.

Process Visualization

The logical workflow for the synthesis and purification of potassium bromate can be visualized as follows.

Caption: Logical workflow for potassium bromate synthesis.

The chemical reaction mechanism involves a key disproportionation step.

Caption: Disproportionation mechanism in KBrO₃ synthesis.

Safety and Hazard Management

Potassium bromate is a hazardous substance and must be handled with extreme care. The primary hazards are its strong oxidizing nature and its carcinogenicity.[12]

-

Strong Oxidizer: Potassium bromate may cause fire or explosion, especially when in contact with combustible materials, organic compounds, reducing agents, or finely powdered metals.[11][12] It should be stored away from such materials in a cool, well-ventilated area.

-

Toxicity and Carcinogenicity: It is toxic if swallowed and is classified as a substance that may cause cancer.[12] Ingestion can lead to severe symptoms, including vomiting, convulsions, and loss of consciousness. Animal studies have linked it to kidney and thyroid tumors.[6][13]

-

Handling Precautions: All work must be conducted in a well-ventilated fume hood. Full personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[13][16] Avoid creating dust.

-

Exposure and First Aid: In case of skin contact, drench the affected area with water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[16] If inhaled, move to fresh air.[16] If swallowed, rinse the mouth, do not induce vomiting, and call a poison center or doctor immediately.[16]

-

Disposal: All waste materials containing potassium bromate must be disposed of as hazardous waste according to institutional and regulatory guidelines.[16] It can be neutralized to the less harmful potassium bromide using a reducing agent like sodium sulfite (B76179) or sodium thiosulfate.[8]

References

- 1. Potassium Bromate: Formula, Structure & Key Properties [vedantu.com]

- 2. collegedunia.com [collegedunia.com]

- 3. Potassium Bromate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. sfdchem.com [sfdchem.com]

- 5. What's the Potassium Bromate ?-Twin International Co., Limited [chinabromides.com]

- 6. usrtk.org [usrtk.org]

- 7. you-iggy.com [you-iggy.com]

- 8. Potassium bromate - Sciencemadness Wiki [sciencemadness.org]

- 9. brainly.in [brainly.in]

- 10. Potassium Bromate Formula, Structure, Properties, Uses [pw.live]

- 11. Potassium bromate | 7758-01-2 [chemicalbook.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. nj.gov [nj.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Bromate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bromate (B103136) (KBrO₃) is a white, crystalline solid that has been utilized in various industrial applications, most notably as a maturing agent for flour in the baking industry. It is a powerful oxidizing agent, a property that underpins its utility but also its toxicological concerns. This technical guide provides a comprehensive overview of the chemical and physical properties of potassium bromate crystals, detailed experimental protocols for its synthesis and analysis, and an examination of its mechanism of action at a molecular level. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a reference standard, a reagent, or a compound of toxicological interest.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of potassium bromate are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties of Potassium Bromate

| Property | Value | Reference(s) |

| Chemical Formula | KBrO₃ | [1][2] |

| Molecular Weight | 167.00 g/mol | [1][3] |

| Appearance | White crystalline powder or granules | [1][2] |

| Odor | Odorless | [2] |

| Density | 3.27 g/cm³ | [1][3] |

| Melting Point | 350 °C (623 K) | [1][3] |

| Boiling Point | 370 °C (643 K) with decomposition | [1][3] |

| Crystal Structure | Rhombohedral | [1] |

| Space Group | R3m | [1] |

Table 2: Solubility of Potassium Bromate

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 3.1 g/100 mL | 0 | [1] |

| 6.91 g/100 mL | 20 | [1] | |

| 13.3 g/100 mL | 40 | [1] | |

| 49.7 g/100 mL | 100 | [1] | |

| Acetone | Insoluble | - | [1] |

| Ethanol | Sparingly soluble | - | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of potassium bromate are crucial for researchers. The following section provides step-by-step protocols for key experiments.

Synthesis of Potassium Bromate via Bromine and Potassium Hydroxide (B78521)

This method relies on the disproportionation of bromine in a hot solution of potassium hydroxide.

Materials:

-

Potassium hydroxide (KOH)

-

Liquid bromine (Br₂)

-

Distilled water

-

Beaker (250 mL)

-

Separatory funnel

-

Stirring bar and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Refrigerator

Procedure:

-

Dissolve 7 g of potassium hydroxide in 25 mL of distilled water in a 250 mL beaker. Note that this is an exothermic reaction and the solution will heat up. Allow the solution to cool to room temperature.[4]

-

Place a stirring bar in the potassium hydroxide solution and begin stirring.[4]

-

Set up a separatory funnel containing 10 mL of liquid bromine above the beaker.[4]

-

Slowly add the liquid bromine dropwise to the stirring potassium hydroxide solution at a rate of approximately one drop every 1-2 seconds.[4]

-

Observe the color change of the solution from light yellow to dark yellow, then to orange, and finally to a reddish color, indicating an excess of bromine.[4] During this process, the unstable potassium hypobromite (B1234621) intermediate disproportionates to form potassium bromate and potassium bromide. Due to its lower solubility, potassium bromate will start to precipitate out of the solution.[4]

-

Once the addition of bromine is complete, filter the mixture to collect the precipitated potassium bromate crystals.[4]

-

Cool the filtrate in a refrigerator to induce further crystallization of potassium bromate.[4]

-

Combine the collected crystals for purification.[4]

Purification of Potassium Bromate by Recrystallization

This protocol is used to purify the crude potassium bromate obtained from the synthesis.

Materials:

-

Crude potassium bromate crystals

-

Distilled water

-

Beaker

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolve the crude potassium bromate crystals in approximately four times their weight of hot distilled water in a beaker.

-

If the solution is not clear, filter it while hot to remove any insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to a temperature below 15 °C.

-

As the solution cools, pure potassium bromate crystals will form.

-

Collect the purified crystals by filtration.

-

To verify the purity and the absence of potassium bromide, a sample of the recrystallized potassium bromate can be treated with silver nitrate. The absence of a silver bromide precipitate indicates successful purification.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of potassium bromate in various matrices, such as food products.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Analytical column: Zorbax SAX or equivalent

-

Mobile phase: 0.06 M sodium perchlorate (B79767) solution (pH 3.5)

-

Post-column derivatization reagent

-

LiChrolut SAX cartridge for sample cleanup

-

Potassium bromate standard solution

Procedure:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Inject the cleaned-up sample extract into the HPLC system.

-

Separate the components using a Zorbax SAX column with a mobile phase of 0.06 M sodium perchlorate solution (pH 3.5).[5]

-

-

Detection:

-

Quantification:

-

Prepare a calibration curve using standard solutions of potassium bromate.

-

Quantify the amount of potassium bromate in the sample by comparing its peak area to the calibration curve.

-

Toxicological Pathway and Mechanism of Action

The toxicity of potassium bromate is primarily attributed to its ability to induce oxidative stress, leading to cellular damage and genotoxicity. The following diagram illustrates the key events in the toxicological pathway of potassium bromate.

Caption: Toxicological pathway of potassium bromate.

Pathway Description: Upon entering the body, potassium bromate undergoes metabolic activation, often involving reaction with endogenous thiols like glutathione (B108866) (GSH).[6] This process leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.[7] The surge in ROS production results in a state of oxidative stress.[7] Concurrently, the reaction with GSH leads to its depletion, compromising the cell's antioxidant defense system.

The primary target of ROS-induced damage is DNA. A key lesion formed is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.[3] This DNA damage, if not properly repaired, can lead to more severe genetic alterations, including chromosomal aberrations and the formation of micronuclei. The accumulation of cellular and genetic damage can ultimately contribute to the initiation and promotion of cancer, classifying potassium bromate as a potential human carcinogen.

References

- 1. The preparation method of potassium bromide_Chemicalbook [chemicalbook.com]

- 2. Determination of Potassium Bromate by Ion Chromatography | CoLab [colab.ws]

- 3. Mechanisms of oxidative stress-induced in vivo mutagenicity by potassium bromate and nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. "Studies on analytical methods for determination of potassium bromate i" by M.-L. Jao, F.-L. Chan et al. [jfda-online.com]

- 6. Mechanism of DNA damage induced by bromate differs from general types of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium bromate-induced oxidative stress, genotoxicity and cytotoxicity in the blood and liver cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Bromate to Potassium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium bromate (B103136) (KBrO₃) into potassium bromide (KBr) and oxygen. The document details the reaction kinetics, including activation energies for both uncatalysed and catalysed processes, and outlines established experimental protocols for studying this decomposition.

Reaction Mechanism and Kinetics

The thermal decomposition of potassium bromate is an endothermic process that occurs at elevated temperatures, generally initiated above 350°C.[1][2] The overall reaction is as follows:

2KBrO₃(s) → 2KBr(s) + 3O₂(g)

This reaction involves the breaking of the bromine-oxygen bonds within the bromate ion (BrO₃⁻) and the formation of the more stable bromide ion (Br⁻) and molecular oxygen. The process proceeds in the solid state, although the presence of the product, potassium bromide, can lower the melting point of the mixture.

Reaction Kinetics

The kinetics of the thermal decomposition of potassium bromate have been investigated using thermogravimetric analysis (TGA). The activation energy (Ea) for this reaction is a key parameter for understanding its kinetics.

In the absence of a catalyst, the decomposition of potassium bromate requires a significant energy input. The activation energy for the uncatalysed thermal decomposition has been determined by various methods, as summarized in the table below.

The rate of thermal decomposition of potassium bromate can be significantly influenced by the presence of catalysts. Metal oxides have been shown to be effective in lowering the activation energy of the reaction.[3][4] The catalytic effect of several metal oxides has been studied, and the corresponding activation energies are presented in the following tables.[3][4]

Data Presentation

The quantitative data for the thermal decomposition of potassium bromate is summarized in the tables below for easy comparison.

Table 1: Activation Energy for the Uncatalysed Thermal Decomposition of Potassium Bromate [3][4]

| Method | Activation Energy (Ea) in kJ/mol |

| Freeman-Carroll | 447.5 |

| Coats-Redfern | 447.5 |

| Horowitz-Metzger | 447.5 |

Table 2: Effect of Metal Oxide Catalysts on the Activation Energy of Thermal Decomposition of Potassium Bromate [3][4]

| Catalyst (25% w/w) | Activation Energy (Ea) in kJ/mol (Freeman-Carroll) | Activation Energy (Ea) in kJ/mol (Coats-Redfern) | Activation Energy (Ea) in kJ/mol (Horowitz-Metzger) |

| None | 447.5 | 447.5 | 447.5 |

| CuO | 166.0 | 166.0 | 166.0 |

| MnO₂ | 192.5 | 192.5 | 192.5 |

| Al₂O₃ | 189.0 | 189.0 | 189.0 |

| TiO₂ | 579.0 | 579.0 | 579.0 |

Experimental Protocols

The following sections detail the methodologies for studying the thermal decomposition of potassium bromate.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a primary technique used to study the thermal decomposition of potassium bromate by monitoring the change in mass of a sample as a function of temperature.

Objective: To determine the decomposition temperature and reaction kinetics of the thermal decomposition of potassium bromate.

Apparatus:

-

Thermobalance (e.g., Stanton Model HT-M)

-

Sample holder (e.g., platinum crucible)

-

Furnace with programmable temperature control

-

Inert atmosphere supply (e.g., nitrogen gas)

Procedure: [3]

-

A precisely weighed sample of potassium bromate (approximately 100 mg) is placed in the platinum crucible.

-

For catalysed reactions, a known weight percentage (e.g., 25% w/w) of the metal oxide catalyst is intimately mixed with the potassium bromate sample.

-

The crucible is placed in the thermobalance.

-

The system is purged with an inert gas, such as nitrogen, to ensure a non-reactive atmosphere.

-

The sample is heated at a constant rate (e.g., 4°C/min) through the decomposition temperature range.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting thermogram (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition.

-

Kinetic parameters, such as the activation energy, are calculated from the thermogravimetric data using methods like Freeman-Carroll, Coats-Redfern, or Horowitz-Metzger.

Isothermal Decomposition Analysis

Isothermal analysis involves holding the sample at a constant temperature and monitoring its decomposition over time.

Objective: To study the rate of decomposition at specific temperatures.

Procedure:

-

A weighed sample of potassium bromate is rapidly heated to a predetermined isothermal temperature in the TGA apparatus.

-

The mass of the sample is recorded as a function of time.

-

This procedure is repeated at several different isothermal temperatures.

-

The data is used to determine the reaction rate constants at different temperatures and to calculate the activation energy using the Arrhenius equation.

Mandatory Visualization

The following diagrams illustrate the reaction pathway and a typical experimental workflow for the analysis of the thermal decomposition of potassium bromate.

Caption: Reaction pathway for the thermal decomposition of potassium bromate.

Caption: Experimental workflow for the analysis of potassium bromate thermal decomposition.

References

A Technical Guide to Potassium Bromate: From Historical Discovery to Modern Applications as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and application of potassium bromate (B103136) (KBrO₃) as a potent oxidizing agent. From its early synthesis in the 19th century to its contemporary use in organic chemistry, this document provides a comprehensive overview for scientific professionals. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective and safe use in a laboratory setting.

A Historical Overview: The Emergence of a Powerful Oxidant

The story of potassium bromate is intrinsically linked to the discovery of its constituent halogen, bromine. In the 1820s, two chemists, Antoine Jérôme Balard and Carl Jacob Löwig, independently isolated this new element.[1][2][3] This discovery paved the way for the synthesis and characterization of its various salts, including the powerful oxidizing agent, potassium bromate.

While the exact first synthesis is not definitively documented in readily available literature, the reaction of bromine with a hot solution of potassium hydroxide (B78521) was a known method for producing analogous halates at the time.[4] This suggests that the synthesis of potassium bromate was likely achieved shortly after the isolation of bromine. Early chemical literature from the 19th century began to describe the properties of bromates, laying the groundwork for their later application. A significant milestone in its use as a dough improver was its patenting in 1914, which highlighted its oxidizing effect on flour proteins.[5] However, its utility as a chemical oxidant in broader laboratory and industrial contexts was recognized by chemists well before this specific application.

Synthesis of Potassium Bromate

There are two primary methods for the synthesis of potassium bromate, both of which are analogous to the production of chlorates.

Reaction of Bromine with Potassium Hydroxide

This method involves the disproportionation of bromine in a hot, concentrated solution of potassium hydroxide. The unstable potassium hypobromite (B1234621) is formed as an intermediate, which then disproportionates to potassium bromate and potassium bromide.[4]

Experimental Protocol:

-

In a well-ventilated fume hood, prepare a concentrated solution of potassium hydroxide (KOH) by dissolving it in water.

-

While stirring vigorously, slowly add liquid bromine (Br₂) to the hot KOH solution. The reaction is exothermic and should be controlled carefully.

-

Continue the addition of bromine until the solution maintains a faint orange color, indicating a slight excess of bromine.

-

Cool the reaction mixture in an ice bath. Due to its lower solubility, potassium bromate will precipitate out of the solution, while the more soluble potassium bromide will remain dissolved.

-

Collect the potassium bromate crystals by filtration.

-

Recrystallize the crude potassium bromate from hot water to obtain a purified product.

Electrolysis of Potassium Bromide

An alternative and often cleaner method is the electrolysis of an aqueous solution of potassium bromide (KBr).

Experimental Protocol:

-

Prepare a saturated solution of potassium bromide in distilled water.

-

Transfer the solution to an electrolytic cell equipped with inert electrodes (e.g., platinum or graphite).

-

Pass a direct current through the solution. The temperature of the cell should be maintained between 50-60°C to facilitate the formation of bromate and the decomposition of the intermediate hypobromite.

-

As the electrolysis proceeds, the less soluble potassium bromate will precipitate from the solution.

-

After the electrolysis is complete, cool the solution to further precipitate the potassium bromate.

-

Filter and wash the crystals with cold water, followed by drying.

Quantitative Data on Oxidizing Properties

Potassium bromate is a strong oxidizing agent, particularly in acidic solutions. Its oxidizing strength can be quantified by its standard electrode potential.

| Redox Couple | Half-Reaction | Standard Electrode Potential (E°) |

| Bromate/Bromine | BrO₃⁻(aq) + 6H⁺(aq) + 5e⁻ ⇌ ½Br₂(l) + 3H₂O(l) | +1.52 V |

| Bromate/Bromide | BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ ⇌ Br⁻(aq) + 3H₂O(l) | +1.44 V |

Applications in Organic Synthesis: Experimental Protocols

Potassium bromate is a versatile oxidizing agent for a variety of organic functional groups. The following sections provide detailed experimental protocols for some common applications.

Oxidation of Alcohols to Carbonyl Compounds

Potassium bromate can be used to oxidize primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones. The reaction is typically carried out in an acidic medium.

Experimental Protocol for the Oxidation of a Secondary Alcohol to a Ketone:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol in a suitable solvent such as aqueous acetic acid.

-

Add a stoichiometric amount of potassium bromate to the solution.

-

Slowly add a catalytic amount of a bromide source, such as potassium bromide (KBr) or hydrobromic acid (HBr), to initiate the reaction.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench any excess oxidant by adding a reducing agent such as sodium sulfite (B76179) (Na₂SO₃) solution until the yellow color of bromine disappears.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ketone.

-

Purify the product by distillation or column chromatography.

Oxidation of Phenols

The oxidation of phenols with potassium bromate can lead to the formation of quinones or brominated phenols, depending on the reaction conditions.

Experimental Protocol for the Regioselective Monobromination of a Phenol (B47542): [6]

-

To a solution of the phenol (1 mmol) in acetic acid/water (5 mL/0.5 mL), add potassium bromide (1.0 mmol).

-

Add potassium bromate (0.4 equiv.) and stir the mixture at 35°C.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography to yield the monobrominated phenol.[6]

Oxidation of Amines

The oxidation of amines with potassium bromate can be complex, leading to a variety of products. The reaction is often catalyzed by a metal ion.

Experimental Protocol for the Iridium(III)-Catalyzed Oxidation of an Amine: [6]

-

Prepare an aqueous solution of potassium bromate and standardize it iodometrically.

-

Prepare a solution of iridium(III) chloride in dilute HCl.

-

In a reaction vessel, combine the amine substrate, the iridium(III) chloride solution, and an acidic buffer (e.g., perchloric acid).

-

Initiate the reaction by adding the standardized potassium bromate solution.

-

Maintain the reaction at a constant temperature and monitor its progress by taking aliquots at regular intervals and quenching the reaction, followed by analysis (e.g., titration of unreacted bromate).

-

The reaction products can be identified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Oxidation of Thiols to Disulfides

Potassium bromate provides an efficient method for the oxidative coupling of thiols to their corresponding disulfides.

Experimental Protocol: [7]

-

Dissolve the thiol in a suitable solvent system, such as aqueous methanol.

-

Add a catalytic amount of an acid (e.g., H₂SO₄) and a bromide source (e.g., NaBr).

-

Cool the solution in an ice bath and slowly add a solution of sodium bromate (a 6:1 molar ratio of thiol to bromate is often effective).[7]

-

Stir the reaction mixture at low temperature and monitor by TLC.

-

Once the reaction is complete, quench any excess oxidant with a solution of sodium thiosulfate.

-

Extract the disulfide product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

The crude disulfide can be purified by recrystallization or column chromatography.

Mechanistic Insights and Signaling Pathways

The oxidizing action of potassium bromate in acidic solution is primarily attributed to the formation of bromic acid (HBrO₃) and subsequently, molecular bromine (Br₂) or other reactive bromine species. The term "signaling pathway" in this synthetic context can be interpreted as the reaction mechanism or catalytic cycle.

General Oxidation Mechanism in Acidic Media

In the presence of acid and a bromide source, bromate is reduced to bromine, which then acts as the primary oxidant for the organic substrate.

Caption: General mechanism of bromate oxidation in acidic media.

Catalytic Cycle for Bromide-Catalyzed Oxidation

In many applications, only a catalytic amount of bromide is required to initiate the oxidation process. The bromide is regenerated in the catalytic cycle.

Caption: Catalytic cycle for bromide-catalyzed oxidation by bromate.

Radical Mechanism in DNA Damage

While not a synthetic application, the mechanism of DNA damage by potassium bromate provides insight into its ability to generate radical species. In the presence of thiols like glutathione (B108866) (GSH), bromate can be reduced to bromine dioxide (BrO₂), which can then abstract an electron to form radical cations, leading to oxidative damage.[2] This suggests the potential for radical-mediated pathways in certain organic oxidation reactions.

Caption: Radical mechanism of potassium bromate-induced DNA damage.

Safety Considerations

Potassium bromate is a strong oxidizing agent and should be handled with care. It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with combustible materials, as it can cause fires.

This technical guide provides a foundational understanding of potassium bromate as an oxidizing agent for researchers and scientists. By understanding its history, synthesis, properties, and reaction mechanisms, professionals can better utilize this potent reagent in their synthetic endeavors.

References

- 1. journalirjpac.com [journalirjpac.com]

- 2. Mechanism of DNA damage induced by bromate differs from general types of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Potassium bromate - Wikipedia [en.wikipedia.org]

- 5. elementalinsider.medium.com [elementalinsider.medium.com]

- 6. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and Carcinogenicity of Potassium Bromate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium bromate (B103136) (KBrO₃) is a potent oxidizing agent with a significant history of use as a food additive, primarily as a flour-improving agent. Despite its efficacy in food processing, a substantial body of scientific evidence has elucidated its toxicological and carcinogenic properties, leading to its ban in many countries. This technical guide provides a comprehensive overview of the current understanding of potassium bromate's toxicological profile and carcinogenicity, with a focus on its mechanisms of action, quantitative toxicity data, and the experimental methodologies used in its evaluation. The primary mechanism of potassium bromate-induced toxicity is oxidative stress, which leads to a cascade of cellular damage, including genotoxicity and, ultimately, carcinogenicity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicity of potassium bromate is multifaceted, encompassing acute, sub-chronic, and chronic effects, as well as reproductive and developmental toxicity. The primary driver of these toxic manifestations is its ability to induce oxidative stress.

Mechanism of Toxicity: Oxidative Stress

Potassium bromate itself is not directly reactive with DNA. However, intracellularly, it undergoes metabolic reduction, leading to the generation of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and bromine radicals.[1] This surge in ROS overwhelms the cellular antioxidant defense systems, resulting in oxidative damage to critical macromolecules.

Key events in potassium bromate-induced oxidative stress include:

-

Depletion of Glutathione (GSH): GSH is a critical intracellular antioxidant. Potassium bromate and its reactive metabolites deplete GSH stores, rendering the cell more susceptible to oxidative damage.[2]

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process disrupts membrane integrity and function.

-

Protein Oxidation: ROS can directly damage proteins, leading to conformational changes, enzyme inactivation, and the formation of protein carbonyls.

-

DNA Damage: Oxidative stress induced by potassium bromate is a major contributor to its genotoxicity. The most notable lesion is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.[1][3]

Acute Toxicity

Acute exposure to high doses of potassium bromate can lead to severe health effects in humans, including nausea, vomiting, abdominal pain, and diarrhea.[4] More severe consequences include acute renal failure, hearing loss, and central nervous system depression.[4]

Table 1: Acute Oral Lethal Dose (LD50) of Potassium Bromate in Rodents

| Species | Strain | LD50 (mg/kg body weight) | Reference |

| Rat | Fischer 344 | 400-500 | [5] |

| Rat | - | 157 | [1] |

| Mouse | - | 280-495 | [1] |

| Hamster | - | 280-495 | [1] |

Genotoxicity

Potassium bromate is a well-established genotoxic agent. Its genotoxicity is a direct consequence of the oxidative stress it induces.

-

Mutagenicity: Potassium bromate has been shown to be mutagenic in bacterial reverse mutation assays (Ames test) and in mammalian cells.[1]

-

Clastogenicity: It induces structural and numerical chromosomal aberrations, including chromatid breaks and exchanges, and micronuclei formation in both in vitro and in vivo studies.[1]

-

DNA Strand Breaks: Exposure to potassium bromate leads to single and double-strand DNA breaks.

Reproductive and Developmental Toxicity

Animal studies have indicated that potassium bromate can have adverse effects on reproductive health and fetal development. These effects include reduced fertility and negative pregnancy outcomes.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified potassium bromate as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1] This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals.

Target Organs and Tumor Types

Long-term exposure to potassium bromate in drinking water has been shown to induce tumors in multiple organs in rodents.

-

Kidney: The kidney is a primary target organ for potassium bromate-induced carcinogenicity. It induces renal cell tumors (adenomas and carcinomas) in both rats and mice.[6][7]

-

Thyroid: Follicular cell tumors of the thyroid have been observed in rats exposed to potassium bromate.[6][8]

-

Peritoneum: An increased incidence of mesotheliomas of the peritoneum has been reported in male rats.[7][8]

Table 2: Carcinogenicity of Potassium Bromate in F344 Rats (104-week study)

| Dose in Drinking Water (ppm) | Renal Tumor Incidence (Adenoma & Carcinoma) | Thyroid Tumor Incidence (Follicular Adenoma & Carcinoma) | Peritoneal Mesothelioma Incidence (Males) | Reference |

| 0 | 0/50 | 1/50 | 0/50 | [8] |

| 15 | 1/24 | 1/24 | 0/24 | [8] |

| 30 | 0/24 | 0/24 | 1/24 | [8] |

| 60 | 2/24 | 1/24 | 0/24 | [8] |

| 125 | 6/24 | 2/24 | 3/24 | [8] |

| 250 | 15/24 | 4/24 | 5/24 | [8] |

| 500 | 22/24 | 10/24 | 12/24 | [8] |

Molecular Pathways in Carcinogenesis

The carcinogenic effects of potassium bromate are intricately linked to the molecular consequences of oxidative stress and genotoxicity. Key signaling pathways implicated in this process are detailed below.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stressors like potassium bromate, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. However, chronic and overwhelming oxidative stress induced by potassium bromate can impair this protective pathway, contributing to cellular damage and carcinogenesis.

Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses, including proliferation, differentiation, inflammation, and apoptosis. Oxidative stress is a potent activator of MAPK signaling. The three major MAPK cascades involve extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. While direct and detailed studies on potassium bromate's specific activation of each MAPK are limited, the established link between oxidative stress and MAPK activation suggests their involvement in potassium bromate-induced toxicity. Persistent activation of JNK and p38 is often associated with apoptosis, while the role of ERK is more complex, potentially promoting either survival or cell death depending on the cellular context.

References

- 1. Mechanisms of oxidative stress-induced in vivo mutagenicity by potassium bromate and nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium bromate-induced oxidative stress, genotoxicity and cytotoxicity in the blood and liver cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity and carcinogenicity of potassium bromate--a new renal carcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. usrtk.org [usrtk.org]

- 7. Potassium bromate-induced oxidative damage and nephrotoxicity in rats is ameliorated by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium bromate: 50 years of research shows serious health risks — Anti Additive Clean Label Organization [anti-a.org]

solubility of potassium bromate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium bromate (B103136) (KBrO₃) in water at various temperatures. It includes tabulated solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of potassium bromate in water demonstrates a significant positive correlation with temperature. As the temperature of the water increases, the amount of potassium bromate that can be dissolved also increases. The data compiled from various scientific sources is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 3.1[1] |

| 10 | 4.72[2] |

| 20 | 6.9[1] |

| 25 | 7.5[1][3] |

| 30 | 9.64[2] |

| 40 | 13.1[1] |

| 60 | 22.2[1] |

| 80 | 33.9[1] |

| 100 | 49.7[1][3] |

Experimental Protocols for Solubility Determination

The determination of the solubility of potassium bromate in water as a function of temperature can be accurately carried out using the isothermal method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus

-

Potassium bromate (analytical grade)

-

Distilled or deionized water

-

Thermostatic water bath with temperature control (±0.1°C)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Analytical balance (±0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Burettes

-

Reagents for titration (e.g., potassium iodide, sodium thiosulfate (B1220275), starch indicator, hydrochloric acid)

Procedure: Isothermal Method

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium bromate to a known volume of distilled water in the jacketed glass vessel.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Continuously stir the mixture using a magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached. The stirring should be vigorous enough to keep the excess solid suspended.

-

Allow the solution to equilibrate for a sufficient amount of time (typically several hours) to ensure saturation.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a filter. The pre-heating of the syringe to the experimental temperature is crucial to prevent premature crystallization of the solute.

-

-

Concentration Determination (Iodometric Titration):

-

Accurately weigh the collected sample of the saturated solution.

-

Transfer the sample to a volumetric flask and dilute it to a known volume with distilled water.

-

Take a precise aliquot of the diluted solution and transfer it to an Erlenmeyer flask.

-

Add an excess of potassium iodide (KI) and acidify the solution with hydrochloric acid (HCl). The bromate ions will react with the iodide ions in the acidic medium to liberate iodine (I₂).

-

Reaction: BrO₃⁻ + 6I⁻ + 6H⁺ → 3I₂ + Br⁻ + 3H₂O

-

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution turns a pale yellow color.

-

Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, which indicates the endpoint.

-

Record the volume of the sodium thiosulfate solution used.

-

-

Calculation of Solubility:

-

From the stoichiometry of the reactions and the volume of the titrant used, calculate the amount of potassium bromate in the analyzed aliquot.

-

Use this information to determine the concentration of potassium bromate in the original saturated solution.

-

Express the solubility in grams of potassium bromate per 100 grams of water.

-

-

Repeat for Different Temperatures:

-

Repeat the entire procedure at different temperatures to generate a solubility curve.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of potassium bromate.

References

mechanism of the Belousov-Zhabotinsky oscillating reaction with potassium bromate

An In-depth Technical Guide to the Core Mechanism of the Belousov-Zhabotinsky Oscillating Reaction with Potassium Bromate (B103136)

Introduction

The Belousov-Zhabotinsky (BZ) reaction is a classic example of a nonlinear chemical oscillator, demonstrating that chemical reactions are not always governed by simple equilibrium thermodynamics.[1] First observed by Boris Belousov in the 1950s and later studied by Anatol Zhabotinsky, this reaction displays periodic changes in the concentration of intermediate chemical species, leading to striking temporal and spatial patterns.[1][2] The core of the BZ reaction involves the oxidation of an organic substrate, typically malonic acid, by potassium bromate in an acidic solution, catalyzed by a metal ion like cerium or a complex like ferroin (B110374).[3] This guide provides a detailed examination of the reaction mechanism, experimental protocols, and the critical role of potassium bromate, tailored for researchers, scientists, and professionals in drug development.

Overall Reaction Stoichiometry

While the mechanism is complex, involving numerous intermediate steps, the overall reaction when using malonic acid as the organic substrate can be summarized as follows[4]:

3 CH₂(COOH)₂ + 4 BrO₃⁻ → 4 Br⁻ + 9 CO₂ + 6 H₂O

This equation, however, belies the intricate network of feedback loops and autocatalysis that drives the oscillatory behavior.

The FKN Mechanism: The Core of Oscillation

The most widely accepted explanation for the BZ reaction's behavior is the Field-Körös-Noyes (FKN) mechanism, developed in 1972.[3][5] This model deconstructs the complex reaction into three key competing processes that dominate at different stages of the cycle.[5][6]

-

Process A: Consumption of Bromide Ions This process occurs when the concentration of bromide ions (Br⁻) is high.[7] Bromate (BrO₃⁻) is reduced by bromide to form bromous acid (HBrO₂) and hypobromous acid (HOBr).[5] This effectively consumes the inhibitor (Br⁻), setting the stage for the next phase.

-

Process B: Autocatalytic Production of Bromous Acid Once the bromide ion concentration falls below a critical level, Process B takes over.[6] This phase is characterized by an autocatalytic loop where bromous acid (HBrO₂) reacts with bromate (BrO₃⁻) to produce more bromous acid, leading to its rapid accumulation.[5][8] This step also involves the oxidation of the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺).[9] This is the "ignition" phase of the oscillation, leading to a rapid change in the system's state, which is visually observed as a color change.[3]

-

Process C: Reduction of the Catalyst and Regeneration of Bromide The final process acts as the negative feedback loop. The oxidized catalyst (Ce⁴⁺) is reduced back to its original state (Ce³⁺) by reacting with malonic acid and its brominated derivatives (like bromomalonic acid).[7][9] Crucially, this process regenerates bromide ions, which then inhibit the autocatalytic Process B, causing the system to switch back to Process A.[7] The cycle then repeats.

The oscillation is fundamentally a competition between the autocatalytic Process B and the bromide-inhibited Process A, with Process C providing the necessary delayed negative feedback.[8]

The Oregonator Model: A Simplified View

To facilitate mathematical modeling, the complex FKN mechanism was simplified into the five-step "Oregonator" model by Field and Noyes.[10][11] This model captures the essential dynamics of the BZ reaction through an activator-inhibitor system.[10] The activator is HBrO₂ (represented as X), and the inhibitor is Br⁻ (represented as Y).[10]

The five key reactions of the Oregonator model are[10]:

-

A + Y → X

-

X + Y → P

-

A + X → 2X + Z

-

2X → A + P

-

B + Z → fY

Where A represents BrO₃⁻, B represents the organic species (malonic acid and its derivatives), P represents HOBr, X represents HBrO₂, Y represents Br⁻, and Z represents the oxidized form of the catalyst (Ce⁴⁺).[5] The parameter 'f' is a stoichiometric factor.[10]

Data Presentation

Typical Experimental Conditions

The following tables summarize typical concentrations used to initiate the BZ reaction in a laboratory setting.

Table 1: Reactant Concentrations for Cerium-Catalyzed BZ Reaction

| Reagent | Concentration | Reference |

|---|---|---|

| Malonic Acid (CH₂(COOH)₂) | 0.5 M | [12] |

| Potassium Bromate (KBrO₃) | 0.2 M | [12] |

| Cerium Ammonium Nitrate (Ce(NH₄)₂(NO₃)₆) | 0.02 M | [12] |

| Sulfuric Acid (H₂SO₄) | 0.8 M |[12] |

Table 2: Reactant Concentrations for Ferroin-Catalyzed BZ Reaction

| Solution Component | Reagents & Concentrations | Reference |

|---|---|---|

| Solution A | 0.23 M Potassium Bromate (KBrO₃) | [13] |

| Solution B | 0.31 M Malonic Acid, 0.059 M Potassium Bromide (KBr) | [13] |

| Solution C | 0.019 M Cerium(IV) Ammonium Nitrate, 2.7 M Sulfuric Acid | [13] |

| Indicator | Ferroin Solution |[13] |

Kinetic Data

The following table presents the rate constants for the abbreviated FKN mechanism, which forms the basis of the Oregonator model.

Table 3: Abbreviated FKN Mechanism Rate Constants

| Reaction | Rate Constant (at ~25°C) | Reference |

|---|---|---|

| BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr | kR3 = 2 M⁻³s⁻¹ | [5] |

| HBrO₂ + Br⁻ + H⁺ → 2HOBr | kR2 = 10⁶ M⁻²s⁻¹ | [5] |

| BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O | kR5 = 10 M⁻²s⁻¹ | [5] |

| 2HBrO₂ → BrO₃⁻ + HOBr + H⁺ | kR4 = 2 x 10³ M⁻¹s⁻¹ | [5] |

| BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺ | kR6 = 6 x 10⁵ M⁻²s⁻¹ |[5] |

Experimental Protocols

Protocol 1: Cerium-Catalyzed BZ Reaction (Visual Demonstration)

This protocol describes a common method for observing temporal oscillations in a stirred beaker.

Materials:

-

Solution A: 0.5 M Malonic Acid

-

Solution B: 0.2 M Potassium Bromate

-

Solution C: 0.02 M Cerium Ammonium Nitrate

-

Solution D: 0.8 M Sulfuric Acid

-

Magnetic stirrer and stir bar

-

Beaker or reactor vessel

-

Graduated cylinders

Procedure: [12]

-

Set up the beaker on the magnetic stirrer.

-

Add 18 mL of Solution D (Sulfuric Acid), 15 mL of Solution B (Potassium Bromate), and 7 mL of Solution A (Malonic Acid) to the beaker.

-

Turn on the stirrer to ensure the solution is well-mixed.

-

Initiate the reaction by adding 2 mL of Solution C (Cerium Ammonium Nitrate).

-

Observe the solution. It will oscillate between colorless (high Ce³⁺ concentration) and yellow (high Ce⁴⁺ concentration).[3] The period of oscillation will change as the reactants are consumed.

Protocol 2: Ferroin-Catalyzed BZ Reaction (Spatial Wave Demonstration)

This protocol is adapted for observing spatial patterns like concentric rings or spiral waves in an unstirred solution.

Materials:

-

Solution 1: 67 mL H₂O + 5 g NaBrO₃ + 2 mL conc. H₂SO₄

-

Solution 2: 10 mL H₂O + 1 g Malonic Acid

-

Solution 3: 10 mL H₂O + 1 g NaBr

-

Ferroin indicator solution (0.025 M)

-

Petri dish

Procedure: [4]

-

Pour Solution 1 into the petri dish to create a thin layer.

-

Add Solution 2 and Solution 3 to the dish.

-

Add approximately 1 mL of ferroin indicator solution and stir gently to homogenize. The solution will initially change color.

-

Allow the solution to sit undisturbed. After an induction period, blue spots (oxidation fronts) will appear against the red background (reduced state).[3][14]

-

These spots will propagate outwards as target patterns or evolve into spiral waves.[3][8]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle sulfuric acid with extreme care as it is highly corrosive.[15]

-

Potassium bromate is a strong oxidizing agent and a suspected carcinogen.[15][16]

-

Perform the demonstration in a well-ventilated area or a fume hood, as a small amount of bromine may be produced.[6]

Mandatory Visualizations

Caption: The FKN mechanism showing the cyclical interplay of the three core processes.

Caption: The five-step Oregonator model, a simplification of the BZ reaction mechanism.

Caption: A generalized experimental workflow for observing the BZ reaction.

References

- 1. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]

- 2. John Straub's lecture notes [people.bu.edu]

- 3. BZ-Phenomenology [ux.uis.no]

- 4. Belousov–Zhabotinsky reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. scholar.rose-hulman.edu [scholar.rose-hulman.edu]

- 6. flinnsci.com [flinnsci.com]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]

- 10. Oregonator - Scholarpedia [scholarpedia.org]

- 11. Oregonator - Wikipedia [en.wikipedia.org]

- 12. Lu Le Laboratory: BZ Reaction - Oscillating Reaction - Physical Chemistry [lulelaboratory.blogspot.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. X875: Modified Belousov-Zhabotinsky Reaction- Oscillating Clock | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 16. Science made alive: Chemistry/Experiments [woelen.homescience.net]

An In-depth Technical Guide to the Electrolysis of Potassium Bromide for Potassium Bromate Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical synthesis of potassium bromate (B103136) (KBrO₃) through the electrolysis of potassium bromide (KBr). The document details the core principles, experimental protocols, and critical parameters influencing the efficiency and yield of the production process. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Potassium bromate is a strong oxidizing agent with applications in analytical chemistry and formerly as a flour improver.[1] While chemical synthesis methods exist, electrolytic production offers a high degree of control and purity.[2] The process involves the anodic oxidation of bromide ions to bromate ions in an electrolytic cell. This guide synthesizes findings from key research to provide a practical and in-depth resource for professionals in the field.

The Core Electrochemical Process

The electrolytic production of potassium bromate from potassium bromide is a complex process involving multiple reactions at the anode, cathode, and in the bulk electrolyte.[3] The primary electrochemical and chemical reactions are as follows:

Anode Reactions: The primary reaction at the anode is the oxidation of bromide ions (Br⁻) to bromine (Br₂).[4]

2Br⁻ → Br₂ + 2e⁻

Cathode Reactions: At the cathode, water is reduced to produce hydroxide (B78521) ions (OH⁻) and hydrogen gas (H₂).[5]

2H₂O + 2e⁻ → 2OH⁻ + H₂

Bulk Electrolyte Reactions: The bromine produced at the anode reacts with the hydroxide ions generated at the cathode in the bulk solution to form hypobromite (B1234621) ions (BrO⁻).[6]

Br₂ + 2OH⁻ → BrO⁻ + Br⁻ + H₂O

This is followed by a disproportionation reaction where hypobromite is converted to bromate (BrO₃⁻) and bromide ions. This reaction is favored at higher temperatures.[6]

3BrO⁻ → BrO₃⁻ + 2Br⁻

The overall net reaction for the process is:

KBr + 3H₂O → KBrO₃ + 3H₂

To prevent the cathodic reduction of bromate and hypobromite back to bromide, an addition agent such as potassium dichromate (K₂Cr₂O₇) is often added to the electrolyte.[5][7]

Experimental Setup and Components

A typical laboratory or industrial setup for the electrolysis of potassium bromide consists of an electrolytic cell, a DC power source, an anode, and a cathode.

Key Experimental Protocols

Electrolyte Preparation

A concentrated solution of potassium bromide is prepared by dissolving KBr in distilled water.[5] To enhance the process efficiency by preventing cathodic reduction, a small amount of potassium dichromate (e.g., 2 g/L) can be added to the electrolyte.[3][4] The initial pH of the solution is a critical parameter and is typically adjusted to be in the neutral to slightly alkaline range.[4][7]

Electrolysis Procedure

The prepared electrolyte is placed in the electrolytic cell. The electrolysis is carried out at a constant current density. The temperature of the electrolyte is maintained at an elevated level, as higher temperatures favor the chemical formation of bromate from hypobromite.[4][7] The solution is typically agitated to ensure good mixing and mass transport. The electrolysis is continued until a significant concentration of potassium bromate is formed.

Product Separation and Purification

Due to the significantly lower solubility of potassium bromate compared to potassium bromide at lower temperatures, the product can be readily separated by cooling the electrolyte.[1][8] Upon cooling, potassium bromate crystallizes out of the solution. The crystals are then collected by filtration, washed with a small amount of cold distilled water to remove residual bromide and other impurities, and finally dried.[5][6] Further recrystallization can be performed to achieve higher purity.

Factors Influencing Potassium Bromate Production

The efficiency and yield of potassium bromate production are influenced by several key parameters. The optimization of these parameters is crucial for an effective industrial process.

Data Presentation: Summary of Operating Conditions and Performance

The following tables summarize quantitative data from various studies on the electrolysis of potassium bromide.

Table 1: Anode Materials and Their Performance

| Anode Material | Typical Current Density (A/dm²) | Current Efficiency (%) | Remarks |

| Graphite | - | - | Prone to spalling and contamination of the product.[4] |

| Lead Peroxide (PbO₂) | 20 - 22 | 90 - 92 | Good efficiency and stability.[4] |

| Graphite Substrate Lead Dioxide (GSLD) | 26 - 29 | 92 - 94 | An inert and insoluble alternative to graphite.[7] |

| Noble-Metal Oxide Coated Titanium | 20 | up to 97 | High efficiency and stability.[2][9] |

| Platinum | - | - | Produces a very pure, snow-white product.[5] |

Table 2: Influence of Operating Parameters on Current Efficiency

| Parameter | Range Studied | Optimal Value/Range | Effect on Current Efficiency |

| Anode Current Density | - | 20 - 29 A/dm² | High current densities can be used without negatively impacting efficiency.[4][7] |

| Temperature | - | 55 - 70 °C | Higher temperatures generally increase current efficiency.[4][7] |

| pH | 6 - 10 | 6 - 9 | Slightly alkaline conditions are generally favorable.[4][7] |

| KBr Concentration | - | ~240 g/L | High concentrations are used to maintain conductivity and production rate.[2][7] |

Table 3: Example of Industrial Operating Conditions

| Parameter | Value |

| Anode | Lead Peroxide |

| Cathode | Stainless Steel |

| Anodic Current Density | 20 - 22 A/dm² |

| Temperature | 65 °C |

| pH | < 10 (alkaline) |

| Cell Feed (KBr) | 210 - 220 g/L |

| Cell Feed (KBrO₃) | 19 - 24 g/L |

| Cell Effluent (KBrO₃) | 260 - 280 g/L |

| Current Efficiency | 90 - 92 % |

| Energy Consumption | 3.84 kWh (d.c.)/kg KBrO₃ |

| Source: Adapted from Sugino, K. (1957). Electrolytic Production of Bromates.[4] |

Analytical Methods for Potassium Bromate Determination

Accurate determination of potassium bromate concentration is essential for process control and quality assurance. Several analytical methods can be employed:

-

Iodometric Titration: A classic and reliable method where bromate ions react with excess iodide in an acidic solution to liberate iodine, which is then titrated with a standard thiosulfate (B1220275) solution.[10]

-

High-Performance Liquid Chromatography (HPLC): A sensitive and selective method for the determination of bromate, particularly in complex matrices.[11]

-

Ion Chromatography: Can be used for the separation and quantification of bromate ions.[11][12]

-

Spectrophotometry: Colorimetric methods based on the oxidation of specific dyes by bromate can be used for its quantification.[13][14]

Safety Considerations

-

Potassium Bromate: It is a strong oxidizing agent and a suspected human carcinogen.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling potassium bromate.

-

Dichromates: These are toxic and carcinogenic and should be handled with care.[5]

-

Hydrogen Gas: The electrolysis process produces flammable hydrogen gas, which requires adequate ventilation to prevent the formation of explosive mixtures with air.[5]

-

Bromine: Bromine is toxic and corrosive. Handling should be done in a well-ventilated fume hood.

Conclusion

The electrolytic production of potassium bromate from potassium bromide is a well-established and efficient method. The process is influenced by several key parameters, including the choice of anode material, current density, temperature, and pH of the electrolyte. By carefully controlling these parameters, high current efficiencies and product yields can be achieved. This guide provides a foundational understanding and practical data for researchers and professionals involved in the synthesis and application of potassium bromate.

References

- 1. Potassium bromate - Sciencemadness Wiki [sciencemadness.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chlorates.exrockets.com [chlorates.exrockets.com]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Potassium bromate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Potassium bromate assay by primary methods through iodine liberation reaction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. "Studies on analytical methods for determination of potassium bromate i" by M.-L. Jao, F.-L. Chan et al. [jfda-online.com]

- 12. Determining Potassium Bromate in the Inhalable Aerosol Fraction in Workplace Air with Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cerealsgrains.org [cerealsgrains.org]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

A Technical Guide to the Structural Analysis of the Bromate Ion via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of X-ray crystallography for the structural elucidation of the bromate (B103136) ion (BrO₃⁻). The bromate ion, a bromine-based oxoanion, is a subject of interest due to its role as a strong oxidizing agent and its potential presence as a disinfection byproduct in drinking water, where it is considered a suspected human carcinogen.[1][2] A precise understanding of its atomic arrangement, bond lengths, and bond angles is crucial for comprehending its reactivity, toxicity, and interactions within chemical and biological systems. X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline materials at the atomic level.[3][4]

Core Principles of X-ray Crystallography

X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal. The fundamental principle lies in the interaction of X-rays with the electrons of atoms arranged in a periodic lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons. Due to the regular, repeating arrangement of atoms, the scattered X-rays interfere with one another.[4][5]

Constructive interference occurs only in specific directions, governed by Bragg's Law:

nλ = 2d sin(θ)

where:

-

n is an integer representing the order of diffraction.

-

λ is the wavelength of the X-rays.

-

d is the spacing between the crystal lattice planes.

-

θ is the angle of incidence of the X-ray beam.[6]

By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated.[3] From this map, the positions of individual atoms can be deduced, allowing for the precise determination of bond lengths, bond angles, and overall molecular geometry.

Experimental Protocols

The structural analysis of bromate-containing compounds can be approached via two primary X-ray diffraction techniques: single-crystal X-ray diffraction and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction

This method provides the most detailed and unambiguous structural information, including precise atomic coordinates.

Methodology:

-

Crystal Growth: High-quality single crystals of a bromate salt (e.g., Sodium Bromate, Potassium Bromate) are grown. This is a critical and often challenging step. A common method is slow evaporation of a saturated aqueous solution of the salt at a constant temperature. The goal is to obtain well-formed, defect-free crystals, typically 0.1-0.5 mm in size.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and oil to fix it in place. For data collection at low temperatures (to reduce thermal vibration), the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (e.g., a sealed tube with a molybdenum or copper target), a goniometer to rotate the crystal with high precision, and a detector (such as a CCD or CMOS sensor) to record the diffraction pattern.[4][6] The crystal is rotated through a series of angles, and a large number of diffraction spots (reflections) are collected, each with a specific intensity and position.

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell dimensions and crystal lattice system from the positions of the diffraction spots.

-

Integration: Measuring the intensity of each reflection.

-

Scaling and Merging: Correcting for experimental variations (e.g., beam intensity fluctuations, absorption) and merging symmetry-equivalent reflections to create a final, unique dataset.

-

-

Structure Solution and Refinement:

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary structural model.

-

Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

-

Powder X-ray Diffraction (PXRD)

PXRD is used for the analysis of polycrystalline or powdered samples. It is primarily employed for phase identification, determining sample purity, and refining lattice parameters.[5]

Methodology:

-

Sample Preparation: A sample of the bromate salt is finely ground to a homogeneous powder to ensure a random orientation of the microcrystals. The powder is then packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. A beam of X-rays illuminates the sample, and a detector scans through a range of 2θ angles to measure the intensity of the diffracted X-rays. The output is a diffractogram, a plot of intensity versus 2θ.

-

Data Analysis:

-

Phase Identification: The positions and relative intensities of the peaks in the diffractogram are compared to a database of known materials (e.g., the Powder Diffraction File™) to identify the crystalline phases present in the sample.

-

Lattice Parameter Refinement: For a known phase, the precise peak positions can be used to refine the unit cell lattice parameters. More advanced analysis using the Rietveld method can refine the full crystal structure by fitting the entire diffraction profile.

-

Data Presentation: Structural Parameters of the Bromate Ion

X-ray crystallographic studies on various alkali metal bromates have provided precise data on the geometry and dimensions of the bromate ion. The ion consistently exhibits a trigonal pyramidal shape, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair of electrons.[7][8]

Table 1: Crystallographic Data for Selected Bromate Salts

| Parameter | Sodium Bromate (NaBrO₃) | Potassium Bromate (KBrO₃) |

| Crystal System | Cubic[9][10] | Rhombohedral[7] |

| Space Group | P2₁3[10][11] | R3m[7] |

| Lattice Constants | a = 6.71 Å[11] | a = 6.011 Å, c = 8.152 Å[7] |

| b = 6.71 Å[11] | ||

| c = 6.71 Å[11] | ||

| α = β = γ = 90°[11] | α = β = 90°, γ = 120° | |

| Reference | [10][11] | [7] |

Table 2: Bond Lengths and Angles for the Bromate Ion (BrO₃⁻)

| Compound | Br-O Bond Length (Å) | O-Br-O Bond Angle (°) | Reference |

| Sodium Bromate (NaBrO₃) | 1.67 | Not explicitly stated in cubic structure refinement | [10] |

| Potassium Bromate (KBrO₃) | 1.66 | 104.5 | [7] |

| Average Values | ~1.64 - 1.66 | ~104 - 106 | [12] |

The data confirms that the Br-O bonds have lengths intermediate between a single and double bond, suggesting some degree of π-bonding character.[12] The O-Br-O bond angles are slightly smaller than the ideal tetrahedral angle of 109.5°, which is attributed to the greater repulsive effect of the lone pair of electrons on the central bromine atom.[8][13]

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

X-ray crystallography provides unparalleled insight into the precise three-dimensional structure of the bromate ion. Through detailed experimental protocols, it has been definitively established that the BrO₃⁻ ion possesses a trigonal pyramidal geometry. Quantitative data from various bromate salts consistently show Br-O bond lengths of approximately 1.66 Å and O-Br-O bond angles around 104.5°.[7] This structural information is fundamental for professionals in chemistry and drug development, enabling a deeper understanding of the ion's chemical behavior and informing risk assessment and the development of remediation strategies for its removal from water sources.

References

- 1. Bromate - Wikipedia [en.wikipedia.org]

- 2. Bromate | BrO3- | CID 84979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. tcd.ie [tcd.ie]

- 7. Potassium bromate - Wikipedia [en.wikipedia.org]

- 8. topblogtenz.com [topblogtenz.com]

- 9. Sodium bromate - Wikipedia [en.wikipedia.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. Sodium Bromate | NaBrO3 | CID 23668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. webqc.org [webqc.org]

- 13. youtube.com [youtube.com]